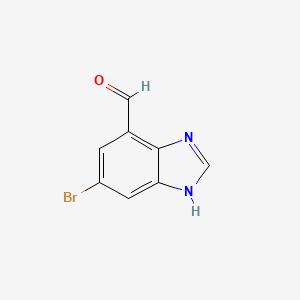

5-Bromobenzimidazole-7-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromobenzimidazole-7-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of benzimidazole, a bicyclic compound consisting of fused benzene and imidazole rings

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromobenzimidazole-7-carbaldehyde typically involves the bromination of benzimidazole derivatives. One common method is the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product.

化学反应分析

Aldehyde Group Reactivity

The aldehyde moiety at position 7 participates in nucleophilic addition and condensation reactions:

-

Nucleophilic Additions :

The aldehyde reacts with amines to form Schiff bases, as observed in the synthesis of imine-linked derivatives used in anticancer studies . For example, condensation with 4-bromo-1,2-benzenediamine under acidic conditions yields benzimidazole-condensed products. -

Reductive Amination :

Reaction with primary amines in the presence of reducing agents (e.g., NaBH₃CN) produces secondary amines. This method is employed to generate bioactive analogs targeting kinase inhibition .

| Reaction Type | Conditions | Application |

|---|---|---|

| Schiff Base Formation | Acid catalysis, RT | Anticancer agent precursors |

| Reductive Amination | NaBH₃CN, MeOH, 0–25°C | Kinase inhibitor synthesis |

Bromine Substitution Reactions

The bromine atom at position 5 undergoes cross-coupling reactions, enabling structural diversification:

-

Suzuki–Miyaura Coupling :

Palladium-catalyzed coupling with aryl boronic acids replaces bromine with aryl groups. For instance, reaction with phenylboronic acid produces 5-aryl-benzimidazole derivatives, enhancing tubulin-binding activity in cancer therapeutics . -

Buchwald–Hartwig Amination :

Substitution with amines (e.g., morpholine) under Pd catalysis generates 5-amino derivatives, which show improved solubility and pharmacokinetic profiles .

| Reaction | Catalyst | Product Activity |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Antiproliferative agents (GI₅₀: 0.43 μM) |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Kinase inhibitors (IC₅₀: 188 nM) |

Condensation and Cyclization

The compound serves as a precursor in one-pot syntheses of fused heterocycles:

-

Benzimidazole Ring Expansion :

Reaction with formic acid under reflux forms tricyclic structures via aldehyde-mediated cyclization . -

Imidazo[1,5-a]pyridine Formation :

Condensation with 2-aminopyridines yields hybrid scaffolds with dual tubulin/kinase inhibitory activity .

Optimized Conditions :

Stability and Byproduct Analysis

The aldehyde group is prone to oxidation under basic conditions, forming carboxylic acid derivatives. Stabilization strategies include:

Common byproducts (e.g., 5-bromo-1H-benzimidazole-7-carboxylic acid) are characterized via HPLC and NMR .

科学研究应用

5-Bromobenzimidazole-7-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the development of dyes, pigments, and other specialty chemicals.

作用机制

The mechanism of action of 5-Bromobenzimidazole-7-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- 5-Bromo-2-methyl-1H-benzimidazole

- 5-Bromo-2-chloro-1H-benzimidazole

- 5-Fluoro-1H-benzimidazole

Uniqueness

5-Bromobenzimidazole-7-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the benzimidazole ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other benzimidazole derivatives.

生物活性

5-Bromobenzimidazole-7-carbaldehyde is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Structure and Properties

This compound features a bromine substituent at the 5-position and an aldehyde group at the 7-position of the benzimidazole ring. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Anticancer Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. The compound has been shown to act as a topoisomerase I inhibitor , promoting apoptosis in cancer cells. For instance, studies demonstrated strong cytotoxic effects against K562 leukemia and HepG-2 hepatocellular carcinoma cells at concentrations of 2.68 and 8.11 μmol/L, respectively . The mechanism involves inducing intrinsic apoptotic pathways, thereby leading to cell death.

Table 1: Cytotoxic Activity of this compound

| Cell Line | IC50 (μmol/L) |

|---|---|

| K562 (Leukemia) | 2.68 |

| HepG-2 (Hepatocellular carcinoma) | 8.11 |

The biological activity of benzimidazole derivatives often involves multiple mechanisms:

- DNA Intercalation : These compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : They inhibit key enzymes such as topoisomerases, which are essential for DNA unwinding during replication.

- Epigenetic Modulation : Some studies suggest that benzimidazole derivatives can act as epigenetic regulators, affecting gene expression profiles associated with cancer progression .

Anti-inflammatory and Antimicrobial Properties

Beyond anticancer activity, this compound exhibits anti-inflammatory effects by interacting with various receptors involved in pain and inflammation pathways. For example, it has been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in inflammatory responses .

Table 2: Biological Activities of Benzimidazole Derivatives

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Topoisomerase I inhibition | |

| Anti-inflammatory | COX inhibition | |

| Antimicrobial | Growth inhibition of pathogens |

Case Studies

- Anticancer Efficacy : A study highlighted the effectiveness of a series of benzimidazole derivatives against various cancer cell lines, noting that compounds similar to this compound exhibited promising results in inhibiting tumor growth in vitro and in vivo models .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of benzimidazoles, demonstrating that specific substitutions on the benzimidazole ring significantly enhanced their potency against COX enzymes, contributing to reduced inflammation in animal models .

- Antimicrobial Activity : Research on related compounds revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, establishing a basis for further exploration into their use as potential antibiotics .

属性

CAS 编号 |

1806517-12-3 |

|---|---|

分子式 |

C8H5BrN2O |

分子量 |

225.04 g/mol |

IUPAC 名称 |

6-bromo-1H-benzimidazole-4-carbaldehyde |

InChI |

InChI=1S/C8H5BrN2O/c9-6-1-5(3-12)8-7(2-6)10-4-11-8/h1-4H,(H,10,11) |

InChI 键 |

ZBEJSSAMWQHONS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C2C(=C1C=O)N=CN2)Br |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。